![molecular formula C26H24ClN3O2S B2668010 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922621-46-3](/img/structure/B2668010.png)
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is a chemical compound that is not intended for human or veterinary use and is for research use only. It is a derivative of benzo[d]thiazol-2-yl, which is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis of new pyridine derivatives utilizing substituted benzothiazoles has shown variable and modest activity against strains of bacteria and fungi. This highlights the potential of derivatives of the compound for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Agents
Derivatives of visnaginone and khellinone, related to the structural framework of the compound, have been synthesized and evaluated for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities. Some compounds demonstrated high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Activity
Novel synthesis approaches have led to compounds with potent antibacterial effects against both Gram-positive and Gram-negative strains, suggesting potential applications in combating bacterial infections. Some synthesized derivatives exhibited high potency with minimal inhibitory concentrations (MICs) lower than standard antibiotics, demonstrating the relevance of structural modifications for enhanced activity (Patel & Park, 2014).
Synthesis of Novel Compounds
Research into the synthesis of novel derivatives of the compound has yielded a range of compounds with potential pharmacological applications. This includes the development of compounds with specific affinities for dopamine receptors and the exploration of their structural-affinity relationships, offering insights into the design of receptor-targeted therapeutics (Perrone et al., 2000).
Mecanismo De Acción
While the specific mechanism of action for “1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is not mentioned in the retrieved papers, similar compounds have shown anti-inflammatory properties . They have demonstrated inhibition of COX-1 and COX-2, which are key enzymes involved in inflammation .
Direcciones Futuras
The future directions for research on “1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” could involve further exploration of its potential biological activities, given that similar compounds have shown anti-inflammatory properties . Additionally, further studies could be conducted to fully understand its mechanism of action and to explore its potential applications in various fields.
Propiedades
IUPAC Name |
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-32-21-13-12-20(27)24-23(21)28-26(33-24)30-16-14-29(15-17-30)25(31)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,22H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMWAAYULOXCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



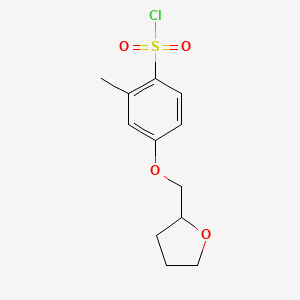
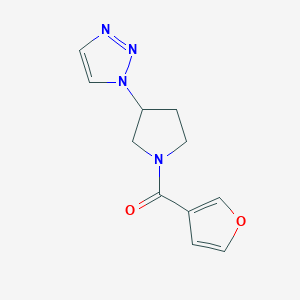
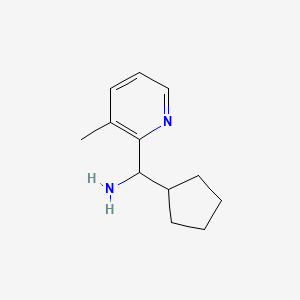


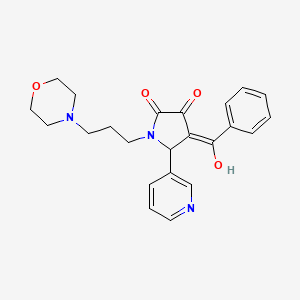
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2667938.png)
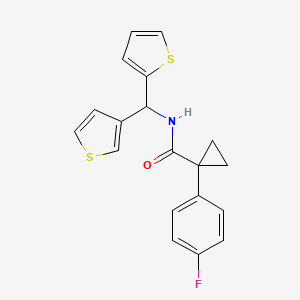
![2-[[3-Ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid](/img/structure/B2667942.png)
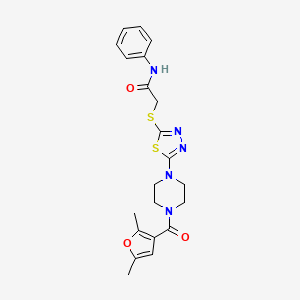
![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)
